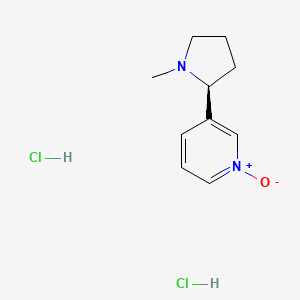

Nicotine, N-oxide, dihydrochloride

Description

Contextualization within Nicotine (B1678760) Metabolite Research

The metabolism of nicotine is a complex process primarily occurring in the liver, involving multiple enzymatic pathways. nih.gov In humans, the major routes of nicotine metabolism are C-oxidation, N-oxidation, and glucuronidation. nih.govresearchgate.net While the C-oxidation pathway leading to cotinine (B1669453) is the most dominant, accounting for 70-80% of nicotine metabolism, the N-oxidation pathway, which produces Nicotine N-oxide, represents a smaller but significant route, accounting for approximately 4-7% of the nicotine dose. nih.govresearchgate.net

The enzyme responsible for the N-oxidation of nicotine is flavin-containing monooxygenase 3 (FMO3). nih.govnih.govresearchgate.net This reaction stereoselectively produces the trans-isomer of Nicotine N'-oxide in humans. nih.govacs.org In contrast, studies in animal models have shown the formation of both cis and trans-isomers. nih.gov The study of Nicotine N-oxide is critical for a comprehensive understanding of nicotine's metabolic fate. Variations in the activity of the FMO3 enzyme, due to genetic polymorphisms, can influence the rate of Nicotine N-oxide formation and have been associated with differences in nicotine dependence. pharmgkb.orglongerlife.org

Significance as a Biochemical Intermediate

Beyond its role as a metabolite, Nicotine N-oxide serves as a key biochemical intermediate in research contexts. Its synthesis and availability in a stable dihydrochloride (B599025) form allow for its use in a variety of experimental setups. For instance, administering exogenous Nicotine N-oxide in animal models enables researchers to investigate its specific biological activities and its potential for being reduced back to nicotine within the body, a process that can contribute to nicotine recycling. nih.gov

The chemical properties of Nicotine N-oxide make it a subject of interest in fields beyond metabolism. For example, its presence in certain plants has been noted. americanchemicalsuppliers.com As a stable, water-soluble compound, Nicotine, N-oxide, dihydrochloride is an ideal standard for analytical method development, allowing for the accurate quantification of this metabolite in biological samples such as urine and plasma.

Furthermore, understanding the enzymatic conversion of nicotine to Nicotine N-oxide by FMOs opens avenues for investigating potential drug-drug interactions. researchgate.net The study of how other compounds might inhibit or induce FMO3 activity can provide insights into how the metabolic profile of nicotine might be altered in the presence of other xenobiotics.

Interactive Data Table: Key Enzymes and Metabolites in Nicotine Metabolism

| Compound/Enzyme | Role in Nicotine Metabolism | Key Research Findings |

| Nicotine | The primary psychoactive alkaloid in tobacco. | Extensively metabolized in the liver. nih.gov |

| Cotinine | The major metabolite of nicotine. | Formation is the most dominant metabolic pathway. nih.gov |

| Nicotine N-oxide | A primary metabolite of nicotine. | Formed via the N-oxidation pathway. nih.gov |

| FMO3 (Flavin-containing monooxygenase 3) | The primary enzyme responsible for nicotine N-oxidation in humans. nih.govnih.gov | Genetic variations can affect nicotine dependence. longerlife.org |

| CYP2A6 (Cytochrome P450 2A6) | The primary enzyme for the C-oxidation of nicotine to cotinine. | Key enzyme in the major metabolic pathway of nicotine. nih.gov |

| Nicotine-Δ1′(5′)-iminium ion | An intermediate in the formation of cotinine. | An alkylating agent that may have pharmacological roles. nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(2S)-1-methylpyrrolidin-2-yl]-1-oxidopyridin-1-ium;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9;;/h2,4,7-8,10H,3,5-6H2,1H3;2*1H/t10-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMFEHNHIVEQAS-XRIOVQLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=C[N+](=CC=C2)[O-].Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=C[N+](=CC=C2)[O-].Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23155-03-5 | |

| Record name | Nicotine, N-oxide, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Strategies and Chemical Derivatization of Nicotine N Oxide

Stereoselective Synthesis of Nicotine (B1678760) N-Oxide Diastereoisomers

The N-oxidation of the chiral S-(-)-nicotine at the tertiary amine of the pyrrolidine (B122466) ring results in a new stereocenter at the nitrogen atom. This leads to the formation of two diastereomers: cis-(1'R, 2'S)-nicotine N'-oxide and trans-(1'S, 2'S)-nicotine N'-oxide. The synthesis and separation of these isomers are essential for understanding their distinct biological and chemical properties.

The chemical synthesis of nicotine N'-oxide diastereomers from S-(-)-nicotine can be achieved using various oxidizing agents. A common and effective method involves the use of meta-chloroperoxybenzoic acid (m-CPBA). umich.eduumich.edu This reaction readily oxidizes the pyrrolidine nitrogen of nicotine to produce a mixture of the cis- and trans-N'-oxide diastereomers in good yields. umich.edu

Another established method employs hydrogen peroxide (H₂O₂) in the presence of a catalytic amount of a non-oxidizing acid with a pK value below 5. google.com This process is exothermic, and controlling the reaction temperature is important, as higher temperatures can favor the formation of the cis-isomer and other decomposition products. google.com For instance, reacting nicotine with aqueous H₂O₂ at controlled temperatures can yield a mixture of the two diastereomeric N'-oxides with a specific cis/trans ratio. google.com

Table 1: Comparison of Synthetic Methods for Nicotine N'-Oxide

| Oxidizing Agent | Co-reagent/Catalyst | Key Feature | Product |

| m-CPBA | None | Good yields | Mixture of cis- and trans-diastereomers umich.edu |

| Hydrogen Peroxide (H₂O₂) | Non-oxidizing acid (pK < 5) | Exothermic; requires temperature control | Mixture of cis- and trans-diastereomers google.com |

Once synthesized, the mixture of cis- and trans-nicotine N'-oxide diastereomers requires separation for individual study. Chromatographic techniques are highly effective for this purpose. nih.gov High-pressure liquid chromatography (HPLC) can be used to separate and quantify the individual diastereomers. umich.edu

An alternative separation method involves crystallization. Following the oxidation of nicotine, the resulting crude product mixture can be dehydrated, for example, through azeotropic distillation. google.com Upon drying the reaction mixture, the trans-nicotine N'-oxide isomer can be selectively crystallized in a pure form, allowing it to be isolated by filtration. google.com

Characterization of the separated diastereomers is performed using various analytical methods. Nuclear magnetic resonance (NMR) spectroscopy and descending paper chromatography have been used to characterize the isomers. capes.gov.br Polarimetry is also employed to measure the optical rotation, which is a key characteristic of these chiral compounds. nih.gov

The formation of nicotine N'-oxide diastereomers is stereoselective, with the ratio of cis to trans isomers depending on the reaction conditions or the enzymatic system involved. In biological systems, the conversion of nicotine to nicotine N'-oxide is primarily mediated by the enzyme flavin-containing monooxygenase 3 (FMO3). nih.gov In humans, this enzymatic pathway is highly stereoselective, forming almost exclusively the trans-diastereomer. nih.govnih.gov Conversely, studies with porcine liver FMO show no stereoselectivity in the N'-oxidation of (S)-(-)-nicotine, resulting in the formation of both cis- and trans-products. nih.gov

In chemical synthesis, the mechanism also exhibits stereoselectivity. The oxidation of (R)-(+)-nicotine with porcine liver flavin-containing monooxygenase yields only the trans-1'R,2'R-N'-oxide, suggesting that steric hindrance may prevent the formation of the cis isomer. nih.gov During chemical oxidation with hydrogen peroxide, lower reaction temperatures are generally favored to control the product distribution and minimize the formation of the cis-isomer and other byproducts. google.com

Synthesis of Nicotine N,N'-Dioxide

Further oxidation of nicotine can lead to the formation of Nicotine N,N'-dioxide, where both the pyrrolidine and pyridine (B92270) nitrogen atoms are oxidized. The synthesis of nicotine N,N'-dioxide diastereomers can also be accomplished using m-CPBA as the oxidizing agent. umich.edu The reaction can produce both cis- and trans-diastereomers of the N,N'-dioxide. capes.gov.br Studies have shown that the S,S-trans diastereoisomer is the predominant form of nicotine-1,1'-di-N-oxide produced. capes.gov.br

Derivatization of Nicotine N-Oxide for Research Applications

Nicotine N-oxide serves as a valuable starting material for the synthesis of various derivatives and analogs. These new compounds are instrumental in research areas such as medicinal chemistry and pharmacology, allowing for the exploration of structure-activity relationships.

Using nicotine N-oxide as a precursor, a range of derivatives can be synthesized in good yields through convergent synthetic methods. tmkarpinski.com These synthetic strategies allow for the modification of the core structure, leading to novel analogs. For example, a series of nicotine derivatives have been synthesized from nicotine N-oxide and subsequently tested for their antibacterial properties against various gram-positive and gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. tmkarpinski.com The results indicated that some of these synthesized analogs exhibited significant antibacterial activities, highlighting the potential of using nicotine N-oxide as a scaffold for developing new therapeutic agents. tmkarpinski.com

Enzymatic Formation and Biotransformation Pathways of Nicotine N Oxide

Flavin-Containing Monooxygenase (FMO)-Mediated N-Oxidation

The N-oxidation of nicotine (B1678760) is catalyzed by the FMO family of enzymes, which are responsible for the oxidation of various xenobiotics containing nitrogen, sulfur, or phosphorus atoms. nih.govaacrjournals.org The human FMO family consists of five functional enzymes (FMO1-5) that exhibit tissue-specific expression patterns. nih.govaacrjournals.org

Role of FMO3 in Nicotine N'-Oxide Formation

FMO3 is the most abundantly expressed FMO isoform in the adult human liver and is considered the primary hepatic enzyme responsible for the formation of nicotine N'-oxide. nih.govnih.govaacrjournals.org This enzyme plays a crucial role in the metabolism of nicotine, particularly in individuals with compromised CYP2A6 function. nih.gov Studies have shown a strong inverse correlation between CYP2A6 activity and the urinary levels of nicotine N'-oxide, indicating that when the primary metabolic pathway is less active, the FMO3-mediated pathway compensates. nih.govaacrjournals.orgnih.gov FMO3 is also involved in the metabolism of other compounds, including the conversion of trimethylamine (B31210) to the odorless trimethylamine-N-oxide. medlineplus.gov

Activity of Other FMO Isoforms (FMO1, FMO2) in Nicotine N-Oxidation

While FMO3 is the main hepatic contributor, other FMO isoforms also participate in nicotine N-oxidation. FMO1, primarily an extrahepatic enzyme found in tissues such as the kidney and intestine, demonstrates significant activity in metabolizing nicotine. nih.govaacrjournals.org In fact, in vitro studies have suggested that FMO1 may be a more efficient catalyst of nicotine N-oxidation than FMO3. researchgate.net This suggests that FMO1 could play a substantial role in the metabolism of nicotine in tissues outside the liver, where P450 levels are comparatively lower. aacrjournals.orgresearchgate.net

Impact of FMO Genetic Variants on N-Oxidation Activity

Genetic variations within the FMO genes can significantly impact the rate of nicotine N-oxidation. nih.gov Several common missense polymorphisms in FMO1 and FMO3 have been identified that lead to decreased enzymatic activity. nih.govaacrjournals.orgnih.gov For instance, the FMO1 I303V variant and the FMO3 variants N61S, D132H, V257M, and E308G have all been associated with reduced N'-oxidation activity in vitro compared to their wild-type counterparts. nih.govaacrjournals.orgnih.gov

Furthermore, a haplotype in the FMO3 gene has been linked to altered mRNA splicing and a notable decrease in in vivo nicotine N-oxidation. nih.gov These genetic differences in FMO activity can contribute to inter-individual variability in nicotine metabolism, particularly in individuals with low CYP2A6 activity, and may influence smoking behaviors. nih.govaacrjournals.orgnih.govresearchgate.net

Stereoselectivity of Enzymatic N-Oxidation

The N-oxidation of nicotine is a stereoselective process, resulting in the formation of different diastereomers of nicotine N'-oxide.

Formation of cis- and trans-Nicotine N'-Oxide Diastereoisomers

The N-oxidation of the naturally occurring (S)-(-)-nicotine can produce two diastereomers: (1'R, 2'S)-cis-nicotine N'-oxide and (1'S, 2'S)-trans-nicotine N'-oxide. nih.govresearchgate.net The terms cis and trans refer to the relative positions of the N'-methyl group and the pyridyl group on the pyrrolidine (B122466) ring. nih.gov The chemical synthesis of these diastereomers has been achieved for research and analytical purposes. nih.govtandfonline.comsemanticscholar.org

Enzyme-Specific Stereoselectivity in Diastereoisomer Production

The ratio of cis- to trans-nicotine N'-oxide produced is highly dependent on the specific enzyme catalyzing the reaction. nih.govnih.gov For example, porcine liver FMO1 produces an almost equal mixture of the cis and trans diastereomers. researchgate.netnih.gov In stark contrast, human FMO3 and rabbit lung FMO2 exhibit high stereoselectivity, forming almost exclusively the trans-(S)-nicotine N-1'-oxide. nih.govnih.gov In humans, metabolic studies have consistently shown that only the trans-diastereomer of nicotine N'-oxide is detected in the urine of smokers, regardless of the method of nicotine administration. nih.govnih.gov This indicates a high degree of stereoselectivity in the in vivo N-oxidation of nicotine in humans, primarily driven by the action of FMO3. nih.govnih.gov

The stereoselectivity of the reaction is thought to be governed by the specific binding orientation of the nicotine molecule within the active site of the FMO enzyme. nih.govmedchemexpress.cn

Compound Information Table

| Compound Name | Other Names |

| Nicotine, N-oxide, dihydrochloride (B599025) | Nicotine N'-oxide |

| Nicotine | (S)-(-)-Nicotine |

| Cotinine (B1669453) | |

| (1'R, 2'S)-cis-Nicotine N'-oxide | cis-Nicotine-1'-N-oxide |

| (1'S, 2'S)-trans-Nicotine N'-oxide | trans-Nicotine-1'-N-oxide |

| Trimethylamine | |

| Trimethylamine-N-oxide |

Research Findings on FMO Activity

| Enzyme | Key Findings |

| FMO1 | - Primarily an extrahepatic enzyme. - Efficient catalyst of nicotine N-oxidation, potentially more so than FMO3. researchgate.net - Produces an approximately equal mixture of cis- and trans-nicotine N'-oxide. researchgate.net - The I303V genetic variant shows decreased activity. nih.govaacrjournals.orgnih.gov |

| FMO2 | - Functional isoform (FMO2*1) is active in nicotine N-oxidation. nih.govaacrjournals.orgnih.gov - A common polymorphism (Q472stop) results in a non-functional, truncated protein. nih.govnih.gov |

| FMO3 | - Predominant FMO in the human liver. nih.govaacrjournals.org - Primary enzyme for hepatic nicotine N'-oxide formation. nih.govaacrjournals.org - Highly stereoselective, producing almost exclusively trans-nicotine N'-oxide. nih.govnih.gov - Several genetic variants (N61S, D132H, V257M, E308G) are associated with reduced activity. nih.govaacrjournals.orgnih.gov |

| FMO4 & FMO5 | - Exhibit low activity towards nicotine. nih.govaacrjournals.orgnih.gov |

Reduction Pathways of Nicotine N-Oxide to Nicotine

While much of nicotine metabolism involves oxidation and conjugation to facilitate excretion, a notable pathway exists for the reduction of its metabolite, Nicotine N-oxide, back into the parent compound, nicotine.

Intestinal Reduction and Nicotine Recycling Mechanisms

Research has demonstrated that Nicotine-1′-N-oxide undergoes reduction to nicotine in the lower gastrointestinal tract following oral administration. tandfonline.com This conversion is significant because it is not observed when the N-oxide is administered intravenously, indicating a crucial role for the gut environment in this process. tandfonline.com The reduction is believed to be carried out by the intestinal microflora.

This intestinal reduction gives rise to a "recycling" mechanism for nicotine in the body. nih.govpharmgkb.org After being metabolized in the liver to Nicotine N-oxide and excreted into the intestines via bile, the gut microbiota can reduce it back to nicotine. This reformed nicotine can then be reabsorbed into circulation, effectively prolonging its presence and pharmacological effects in the body. It appears that Nicotine N-oxide is not significantly metabolized further, with its main fate being this reduction back to nicotine. nih.govpharmgkb.org

Interplay with Other Nicotine Metabolic Pathways

The formation and concentration of Nicotine N-oxide are intrinsically linked to the activity of other major nicotine metabolism pathways. Genetic variations in the enzymes responsible for these pathways can significantly alter an individual's nicotine metabolite profile.

Relationship between CYP2A6 Activity and Nicotine N-Oxide Levels

The primary enzyme responsible for nicotine metabolism in humans is Cytochrome P450 2A6 (CYP2A6), which catalyzes the conversion of nicotine to cotinine. nih.govnih.govaacrjournals.org The activity of this enzyme has a profound and inverse relationship with the levels of Nicotine N-oxide.

Studies have shown a strong inverse correlation between the ratio of 3'-hydroxycotinine/cotinine (a widely used measure of CYP2A6 activity) and the urinary levels of Nicotine-N'-oxide. nih.govnih.gov In individuals with slow or deficient CYP2A6 activity due to genetic polymorphisms, the primary C-oxidation pathway is diminished. nih.gov Consequently, the metabolism of nicotine is shunted towards alternative pathways, including N-oxidation by flavin-containing monooxygenases (FMOs). nih.govaacrjournals.org

This shift makes N-oxidation a critical pathway for nicotine elimination in people with impaired CYP2A6 function. nih.gov For instance, in smokers with the lowest CYP2A6 activity, Nicotine-N'-oxide (NOX) formation can account for 19% or more of total nicotine metabolites, compared to just 5.5% in smokers with the highest CYP2A6 activity. nih.gov This demonstrates that as CYP2A6-mediated metabolism decreases, the body compensates by increasing the N-oxidation of nicotine. nih.govaacrjournals.org

| CYP2A6 Activity Group (based on NMR*) | NOX/TNE Ratio (%)** |

|---|---|

| Highest 5% | 5.5% |

| Lowest 5% | 18.8% |

*NMR (Nicotine Metabolite Ratio) refers to the ratio of trans-3'-hydroxycotinine/cotinine, a biomarker for CYP2A6 activity. nih.gov **NOX/TNE Ratio is the ratio of Nicotine-N'-oxide to Total Nicotine Equivalents. nih.gov

Influence of UGT2B10 Genotype on Metabolic Profiles Including N-Oxidation

Another key pathway in nicotine metabolism is glucuronidation, catalyzed primarily by the UDP-glucuronosyltransferase 2B10 (UGT2B10) enzyme. nih.govaacrjournals.orgresearchgate.net This enzyme is responsible for converting nicotine and cotinine into their respective glucuronide conjugates, facilitating their excretion. nih.govnih.gov

Genetic variations in the UGT2B10 gene, such as the Asp67Tyr polymorphism, lead to decreased enzyme activity. nih.govnih.gov Individuals carrying this variant allele exhibit significantly lower levels of nicotine-glucuronide and cotinine-glucuronide in their urine. nih.govnih.gov For example, heterozygotes for the Asp67Tyr allele show approximately 50% to 60% lower ratios of nicotine and cotinine glucuronides compared to those with the wild-type genotype. nih.govnih.gov

While the UGT2B10 genotype profoundly impacts the glucuronidation pathway, research indicates it does not significantly influence the N-oxidation pathway. nih.govaacrjournals.org Studies have found no significant difference in the levels of urinary Nicotine N-oxide between individuals with the active (wild-type) UGT2B10 enzyme and those with the reduced-function Asp67Tyr variant. nih.govaacrjournals.org This suggests that while the glucuronidation and C-oxidation pathways are interconnected, the N-oxidation pathway operates largely independently of the UGT2B10-mediated glucuronidation status. nih.gov

| Metabolite Ratio | Wild-Type Genotype | Asp67Tyr Heterozygotes | Percentage Difference |

|---|---|---|---|

| Cotinine Glucuronide / Cotinine | Lower | Significantly Lower | ~60% lower nih.govnih.gov |

| Nicotine Glucuronide / Nicotine | Lower | Significantly Lower | ~50% lower nih.govnih.gov |

| Urinary Nicotine N-oxide | No significant difference | No significant difference | - nih.gov |

Advanced Analytical Methodologies for Nicotine N Oxide Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the separation and analysis of nicotine (B1678760) N-oxide from complex mixtures such as biological fluids. Various chromatographic methods have been developed, each offering distinct advantages in terms of sensitivity, selectivity, and throughput.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of nicotine N-oxide in biological matrices like urine and plasma. nih.govmdpi.comnih.gov This technique offers exceptional sensitivity and selectivity, allowing for the detection and quantification of low concentrations of the analyte. acs.org The inherent challenge with nicotine N-oxide analysis is its polarity, which can make it difficult to extract from biological samples. mdma.ch However, methods like solid-phase extraction (SPE) have been successfully employed to isolate nicotine N-oxide and other metabolites prior to LC-MS/MS analysis. nih.govdaneshyari.com

Several LC-MS/MS methods have been developed for the simultaneous determination of nicotine and its major metabolites, including nicotine N-oxide. nih.govdaneshyari.com These methods are essential for obtaining a comprehensive profile of nicotine metabolism. For instance, a validated LC-MS/MS procedure was developed for the simultaneous determination of nicotine, eight of its metabolites (including trans-nicotine-1′-oxide), and two minor tobacco alkaloids in human plasma and urine. nih.gov The method utilized solid-phase extraction for sample cleanup and electrospray ionization (ESI) for the analysis. nih.gov The limits of quantification for nicotine N-oxide are typically in the low ng/mL range, demonstrating the high sensitivity of these methods. daneshyari.com

A key feature of tandem mass spectrometry that provides high selectivity and sensitivity is the Multiple Reaction Monitoring (MRM) mode. nih.govmdpi.comnih.gov In MRM, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. nih.govnih.gov This process minimizes interferences from other compounds in the matrix, leading to a very low signal-to-noise ratio. nih.gov

For nicotine N-oxide, specific MRM transitions are used for its unambiguous identification and quantification. The precursor ion is typically the protonated molecule [M+H]⁺. The selection of quantifier and qualifier ion transitions enhances the reliability of the measurement. nih.gov

Table 1: Example of MRM Parameters for Nicotine N-Oxide Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

|---|---|---|---|---|

| trans-Nicotine-1′-oxide | 179.1 | 162.1 | Not Specified | nih.gov |

| trans-Nicotine-1′-oxide | 179.1 | 120.1 | Not Specified | nih.gov |

| Nicotine N'-oxide | 179.1 | 132.1 | 15 | mdpi.com |

| Nicotine N'-oxide | 179.1 | 94.1 | 27 | mdpi.com |

To achieve the highest level of accuracy and precision in quantification, isotope dilution mass spectrometry is often employed. nih.govacs.orgthermofisher.com This technique involves adding a known amount of a stable isotope-labeled internal standard of the analyte (e.g., nicotine-N-oxide-d3) to the sample at the beginning of the analytical procedure. scispace.com Since the internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. nih.govthermofisher.com By measuring the ratio of the analyte to its isotopically labeled internal standard, any variations during sample preparation and analysis are compensated for, leading to highly accurate results. acs.orgthermofisher.com This approach is particularly valuable for complex biological matrices where matrix effects can be significant. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the isolation and analysis of nicotine N-oxide. mdpi.comnih.gov When coupled with a UV detector, HPLC can be a robust method for quantification, although it may lack the sensitivity and selectivity of LC-MS/MS, especially in complex matrices. mdpi.comresearchgate.net The choice of the stationary phase is critical for achieving good separation of the polar nicotine N-oxide from other nicotine metabolites and endogenous compounds. mdpi.com Reversed-phase columns, such as C18, are commonly used. nih.gov

Several HPLC methods have been developed for the determination of nicotine and its metabolites. mdpi.comnih.gov For instance, a rapid HPLC assay was developed to study the disposition of nicotine and its metabolites, including nicotine 1-N-oxide. nih.gov The development of stability-indicating HPLC methods is also important to determine the actual content and stability of nicotine and its degradation products, which can include nicotine N-oxide, in various formulations. mdpi.com

Table 2: Research Findings from HPLC-Based Studies on Nicotine and its Metabolites

| Study Focus | Key Findings | Reference |

|---|---|---|

| Development of a stability-indicating HPLC method | A rapid and simple HPLC method was validated for quantifying nicotine in e-liquids, capable of separating nicotine from its degradation products. | mdpi.com |

| Application of HPLC to study nicotine disposition | An HPLC assay was used to compare the disposition of nicotine and its metabolites in smokers and nonsmokers. | nih.gov |

| Quantification of nicotine in e-liquids | A simple HPLC-PDA method was developed and validated for the rapid determination of nicotine content in e-cigarette liquids. | researchgate.net |

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar and thermally labile compounds like nicotine N-oxide by GC is challenging. mdma.ch A common strategy to overcome this is to convert nicotine N-oxide into a more volatile and thermally stable derivative prior to GC analysis. mdma.chacs.org One such method involves the thermal rearrangement of nicotine N-oxide to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine, which has good chromatographic properties. mdma.chacs.org

GC coupled with a mass spectrometer (GC-MS) provides high sensitivity and specificity for the detection of the derivatized nicotine N-oxide. mdma.chacs.org The mass spectrum of the derivative can be used for its definitive identification. mdma.ch GC can also be coupled with other detectors, such as a nitrogen-phosphorus detector (NPD), which is highly sensitive to nitrogen-containing compounds like the nicotine N-oxide derivative. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of nicotine N-oxide.

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and fragmentation pattern of nicotine N-oxide. The electron impact (EI) mass spectrum of the thermally rearranged oxazine (B8389632) derivative of nicotine N-oxide shows characteristic fragment ions. mdma.ch Electrospray ionization (ESI) is commonly used in LC-MS to generate the protonated molecular ion [M+H]⁺ of nicotine N-oxide. nih.govnih.gov

Ultraviolet (UV) spectroscopy can be used to study the electronic transitions of the pyridine (B92270) ring in nicotine N-oxide. The UV absorption spectrum of nicotine N-oxide shows characteristic absorption maxima. nih.govacs.orgnih.gov For example, the UV absorption spectrum of (S)-nicotine exhibits a negative cotton effect centered on 263 nm. nih.gov The UV absorption spectra of nicotine and its derivatives are influenced by pH due to the protonation of the nitrogen atoms. nih.gov

Table 3: Spectroscopic Data for Nicotine N-Oxide and Related Compounds

| Technique | Compound | Key Spectral Features | Reference |

|---|---|---|---|

| Mass Spectrometry (EI-MS of derivative) | Oxazine derivative of nicotine N-oxide | Major ions at m/z 178 (M+), 119, 118, and 60. | mdma.ch |

| Mass Spectrometry (ESI-MS) | Nicotine-1'-N-oxide | Precursor ion [M+H]⁺ at m/z 179. | nih.gov |

| UV Spectroscopy | (S)-Nicotine | Negative cotton effect at ~263 nm. | nih.gov |

| UV Spectroscopy | Nicotinic acid N-oxide | λmax at 254 nm. | researchgate.net |

| ¹H NMR | Nicotinic acid N-oxide | Shifts at ~8.5, 8.4, 7.8, and 7.5 ppm in DMSO-d6. | chemicalbook.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Diastereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of nicotine N-oxide, especially for differentiating its diastereomers. The oxidation of the pyrrolidine (B122466) nitrogen in nicotine creates a new chiral center, leading to the formation of two diastereomeric pairs: (1'R, 2'S)-cis and (1'S, 2'S)-trans isomers. NMR spectroscopy can distinguish these isomers because the different spatial arrangement of atoms results in distinct chemical environments for the nuclei, leading to unique chemical shifts in both ¹H and ¹³C NMR spectra. capes.gov.br

Research has shown that the ratio of these diastereomers can be determined from the NMR spectrum. For instance, in the case of N'-Nitrosonornicotine-1N-oxide (NNN-N-oxide), a related compound, ¹H NMR analysis revealed a mixture of (E) and (Z) isomers, which are geometric isomers and a type of diastereomer. nih.gov The signals for the pyrrolidine protons, particularly H-2' and H-5', show distinct chemical shifts for each isomer, allowing for their quantification. nih.gov For example, the H-2' proton of the (E)-isomer of NNN-N-oxide appears as a multiplet between δ 5.77–5.46 ppm, while the same proton for the (Z)-isomer is a triplet at δ 5.06 ppm. nih.gov

Similarly, ¹³C NMR spectroscopy provides detailed structural information. The chemical shifts of the carbon atoms, particularly those in the pyrrolidine ring, are sensitive to the stereochemistry at the N-oxide center. Studies on N'-formylnornicotine, a derivative of a nicotine metabolite, demonstrated that all signals in its ¹³C-NMR spectrum appeared as doublets due to the restricted rotation at the amide bond, a phenomenon that highlights NMR's sensitivity to isomeric differences. clockss.org This principle is directly applicable to the diastereomers of nicotine N-oxide, where the different orientations of the N-oxide group influence the electronic environment and thus the chemical shifts of adjacent carbons.

| Proton | (E)-isomer Chemical Shift (ppm) | (Z)-isomer Chemical Shift (ppm) |

|---|---|---|

| pyrrolidine-H₂' | 5.77 – 5.46 (m) | 5.06 (t) |

| pyrrolidine-H₅' | 3.87 – 3.59 (m) | 4.74 – 4.34 (m) |

| pyrrolidine-H₃'ₐ | 2.49 – 2.38 (m) | |

| pyrrolidine-H₃'b / H₄'ₐ | 2.17 – 2.03 (m) | |

| pyrrolidine-H₄'ₐ / H₄'b | 2.03 – 1.90 (m) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule, and it is particularly useful for confirming the formation of the N-oxide group in nicotine N-oxide. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a molecular "fingerprint."

The most significant feature in the IR spectrum of nicotine N'-oxide is the band corresponding to the N→O stretching vibration. This absorption is typically strong and appears in the region of 1200-1300 cm⁻¹. One study identified a strong absorption band at 1235 cm⁻¹ specifically for the N→O stretching frequency in Nicotine-N'-oxide. tandfonline.com The presence of this band, coupled with the absence of characteristic bands for hydroxyl (-OH) or primary/secondary amine (-NH) groups above 3000 cm⁻¹, confirms the successful oxidation of the pyrrolidine nitrogen. tandfonline.com

For comparison, the IR spectrum of the parent nicotine molecule shows characteristic peaks for its aromatic pyridine ring and aliphatic pyrrolidine ring, such as C-H stretching between 2970 and 2780 cm⁻¹ and aromatic C=N and C=C double bond stretching around 1677 cm⁻¹ and 1691 cm⁻¹, respectively. blogspot.com The analysis of nicotine N-oxide's spectrum would show these foundational peaks in addition to the prominent N→O band, confirming the integrity of the core structure alongside the specific functional group modification.

| Functional Group / Vibration | Characteristic Wavenumber (cm⁻¹) | Compound | Reference |

|---|---|---|---|

| N→O Stretch | 1235 | Nicotine N'-Oxide | tandfonline.com |

| Aromatic C=N Stretch | ~1677 | Nicotine | blogspot.com |

| Aromatic C=C Stretch | ~1691 | Nicotine | blogspot.com |

| Aliphatic C-H Stretch | 2780 - 2970 | Nicotine | blogspot.com |

Sample Preparation Techniques for Bioanalytical Studies

Bioanalytical studies involving nicotine N-oxide require robust sample preparation techniques to isolate the analyte from complex biological matrices like plasma, urine, or tissue homogenates. The goal is to remove interfering substances such as proteins, salts, and lipids, and to concentrate the analyte to a level suitable for detection by analytical instruments.

Solid-Phase Extraction (SPE) for Analyte Enrichment

Solid-Phase Extraction (SPE) is a widely used and highly effective technique for the cleanup and concentration of nicotine and its metabolites, including N-oxides, from biological samples. nih.gov The method relies on the partitioning of the analyte between a liquid sample phase and a solid sorbent phase. By selecting an appropriate sorbent, interfering components can be washed away while the analyte of interest is retained and then eluted in a clean, concentrated solution.

Several types of SPE sorbents are employed for nicotine metabolite analysis:

Reversed-Phase (e.g., C18): These nonpolar sorbents are effective for extracting nicotine and its metabolites from aqueous samples like urine. In one study, C18 SPE was used to achieve a 200-fold preconcentration of nicotine metabolites from urine, with a recovery of 98% for cotinine (B1669453), a major nicotine metabolite. nih.gov

Normal-Phase (e.g., Silica): A two-step SPE method using silica (B1680970) columns followed by C18 columns has been developed to assay nicotine and cotinine in plasma and brain tissue, yielding recoveries between 51% and 64%. nih.gov

Mixed-Mode Sorbents: These advanced sorbents combine multiple retention mechanisms, such as hydrophobic and cation-exchange interactions, to enhance selectivity for target analytes. researchgate.net

Molecularly Imprinted Polymers (MIPs): For ultimate selectivity, SPE sorbents can be synthesized using nicotine as a template molecule. These MIPs have cavities specifically shaped to bind nicotine, resulting in high selectivity and adsorption capacity. rsc.org

The choice of SPE protocol depends on the analyte's properties and the sample matrix, but its ability to enrich the analyte and remove interferences is critical for sensitive and reliable quantification. researchgate.net

| SPE Sorbent | Matrix | Key Finding | Reference |

|---|---|---|---|

| C18 | Urine | Achieved 200-fold preconcentration; 98% recovery of cotinine. | nih.gov |

| Silica then C18 | Plasma, Brain | Mean recoveries of 51-64% for nicotine and cotinine. | nih.gov |

| Molecularly Imprinted Polymer (MIP) | E-cigarette Liquid | High adsorption capacity (247.0 μmol g⁻¹) and selectivity. | rsc.org |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Human Plasma | Utilized for chromatographic separation after extraction. | biopharmaservices.com |

Acetone (B3395972) Pretreatment for Matrix Component Precipitation

Acetone pretreatment is a simple and effective method for removing high-molecular-weight matrix components, primarily proteins, from biological samples prior to analysis. This "protein crash" or precipitation step is often used as a preliminary cleanup before more selective techniques like SPE or direct injection into a liquid chromatography-mass spectrometry (LC-MS/MS) system.

The procedure typically involves adding a volume of cold acetone to the biological sample. Acetone is a water-miscible organic solvent that disrupts the hydration shell around proteins, causing them to denature and precipitate out of the solution. A common protocol involves adding four volumes of cold (-20°C) acetone to the protein sample, incubating the mixture at low temperatures, and then centrifuging to pellet the precipitated proteins. thermofisher.com

A specific method for quantifying nicotine in bronchoalveolar lavage (BAL) fluid utilizes this approach. nih.gov In that study, 240 µL of cold acetone was added to a 40 µL sample, which was then refrigerated at 4°C for at least 45 minutes to precipitate proteins and salts. nih.gov The mixture was subsequently centrifuged at 3200g for 30 minutes, and the clear supernatant containing the nicotine was carefully collected for analysis. nih.gov This single-step precipitation is advantageous for high-throughput analysis as it can be performed in a 96-well plate format, significantly increasing sample processing speed. nih.gov

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Add cold (-20°C to 4°C) acetone to the sample (typically 4-6 times the sample volume). | Initiate protein denaturation and precipitation. |

| 2 | Vortex/mix and incubate at low temperature (e.g., -20°C or 4°C for 45-60 minutes). | Allow for complete precipitation of proteins and salts. |

| 3 | Centrifuge at high speed (e.g., 3,200-15,000 x g) for 10-30 minutes. | Pellet the solid precipitated matrix components. |

| 4 | Carefully collect the supernatant containing the analyte. | Separate the soluble analyte from the insoluble interferences. |

| 5 | (Optional) Evaporate acetone and reconstitute in a suitable buffer. | Prepare the sample for the subsequent analytical technique. |

Computational and Theoretical Investigations of Nicotine N Oxide

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations

QM/MM simulations represent a hybrid approach that combines the accuracy of quantum mechanics for a small, reactive part of a system with the efficiency of molecular mechanics for the larger, less reactive environment, such as the surrounding protein and solvent. This methodology is particularly well-suited for studying enzyme-catalyzed reactions.

The formation of Nicotine (B1678760) N-oxide in humans is primarily an oxidation reaction catalyzed by flavin-containing monooxygenase (FMO) enzymes, particularly FMO1 and FMO3. nih.gov While direct QM/MM studies on the FMO-catalyzed N-oxidation of nicotine are not extensively published, the principles of such investigations can be understood from studies on similar enzymatic systems that oxidize nicotine.

A prominent example is the computational analysis of Nicotine Oxidoreductase (NicA2), a flavoenzyme that oxidizes (S)-nicotine to N-methylmyosmine. nih.govacs.org Although the final product is different, the study of the NicA2 mechanism provides a clear blueprint for how QM/MM simulations can elucidate the oxidation process. In these studies, the "QM region" typically includes the nicotine substrate and the flavin cofactor (FAD) of the enzyme, where the bond-breaking and bond-forming events occur. The "MM region" consists of the rest of the enzyme and surrounding water molecules.

These simulations are used to:

Model the reactant, transition, and product states: By calculating the geometries and energies of the key states along the reaction pathway, researchers can map out the entire catalytic cycle. acs.org

Calculate activation energies: The energy barrier for the reaction, a critical determinant of the reaction rate, can be calculated, providing insight into the enzyme's efficiency. acs.org

Identify key amino acid residues: QM/MM models highlight the specific roles of active site residues in substrate binding and catalysis. For instance, in NicA2, hydrophobic interactions with tryptophan and leucine (B10760876) residues and hydrogen bonding with a tyrosine residue are crucial for positioning the substrate correctly for oxidation. nih.govnih.govdocumentsdelivered.com

Such computational approaches could be applied to the FMO enzyme family to detail the precise mechanism of N-oxidation, including the stereoselectivity observed in the formation of cis and trans isomers of Nicotine N-oxide. nih.gov

ONIOM Methods in Oxidoreductase Mechanism Analysis

The "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method is a popular QM/MM implementation developed by Morokuma and colleagues. It has been successfully used to analyze the mechanism of oxidoreductase enzymes like NicA2. nih.govacs.orgdoaj.org

In the analysis of the NicA2-catalyzed oxidation of S-nicotine, researchers employed ONIOM calculations to investigate the proposed direct hydride transfer mechanism. nih.govacs.org This mechanism involves the transfer of a hydride ion (H⁻) from the nicotine substrate to the FAD cofactor. nih.govdocumentsdelivered.com The study modeled the enzyme-substrate complex, the transition state, and the enzyme-product complex. acs.org The ONIOM models confirmed that this method could produce reasonable structures for these states and revealed the importance of active site residues in facilitating the hydride transfer. acs.org

The crystal structure of the enzyme-substrate complex serves as the starting point for these simulations. nih.gov The ONIOM calculations then optimize the geometry, revealing subtle but important structural changes, such as the bending of the FAD isoalloxazine ring, which is crucial for the reaction. acs.org

| Model Component | Description | Computational Method |

|---|---|---|

| High Layer (QM) | Includes the substrate (S-nicotine) and the isoalloxazine ring of the FAD cofactor. | Density Functional Theory (DFT) |

| Low Layer (MM) | Includes the remaining parts of the FAD cofactor, active site amino acid residues, and water molecules. | AMBER Force Field |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of atoms and molecules to determine their properties. It offers a good balance between accuracy and computational cost, making it a workhorse for studying molecular systems like Nicotine N-oxide.

DFT is widely used to determine the most stable three-dimensional arrangements (conformations) of molecules. For a molecule like nicotine, DFT studies have identified multiple stable conformers, analyzing parameters like the dihedral angle between the pyridine (B92270) and pyrrolidine (B122466) rings. researchgate.net Similar analyses can be applied to Nicotine N-oxide to understand its structural properties. Key parameters determined through DFT include bond lengths, bond angles, and dihedral angles. researchgate.net

DFT calculations can also predict the relative stabilities of different isomers. Nicotine-1'-N-oxide exists as two diastereomers, cis (N-1'R,2'S) and trans (N-1'S,2'S), due to the chiral centers and the geometry around the nitrogen atom. DFT can calculate the total electronic energy of each isomer, allowing researchers to predict which one is more stable. This is crucial for understanding the stereoselective metabolism observed in biological systems.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O | PubChem |

| Molecular Weight | 178.23 g/mol | PubChem |

| IUPAC Name | 3-[(2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine | PubChem |

| Monoisotopic Mass | 178.110613074 Da | PubChem |

DFT calculations can predict the vibrational spectra (Infrared and Raman) of molecules. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. By calculating the frequencies and intensities of these modes, a theoretical spectrum is generated. nih.gov

This theoretical spectrum can be compared with experimental data to:

Confirm the molecular structure: A good match between the calculated and experimental spectra provides strong evidence for the predicted geometry.

Assign spectral peaks: DFT helps assign specific peaks in an experimental spectrum to particular vibrational modes of the molecule. researchgate.net

For Nicotine N-oxide, vibrational analysis would be able to identify characteristic frequencies for the N-O bond stretch, as well as vibrations associated with the pyridine and pyrrolidine rings. This information is valuable for the analytical detection and characterization of the molecule. The accuracy of these predictions is often improved by using scaling factors to correct for systematic errors in the calculations. researchgate.net

DFT is an essential tool for studying how Nicotine N-oxide interacts with its environment, such as water molecules or the active site of an enzyme. The oxygen atom of the N-oxide group can act as a hydrogen bond acceptor, a key interaction in biological systems.

Computational studies on related systems, like nicotine binding to the NicA2 enzyme, have used DFT (within an ONIOM framework) to characterize these interactions precisely. For example, the hydrogen bond between the pyridyl nitrogen of nicotine and the Tyr308 residue in the enzyme's active site was identified as a key binding interaction. nih.govdocumentsdelivered.com Similar DFT studies on Nicotine N-oxide could map its hydrogen bonding potential and other non-covalent interactions.

Advanced DFT-based techniques like Natural Bond Orbital (NBO) analysis and energy decomposition analysis can further dissect these interactions. scirp.orgnih.gov

NBO analysis examines the charge distribution and charge transfer between molecules, quantifying the strength of interactions like hydrogen bonds. scirp.orgscirp.org

Energy decomposition analysis breaks down the total interaction energy into physically meaningful components, such as electrostatic, dispersion (van der Waals), and polarization forces, revealing the fundamental nature of the intermolecular bonding. nih.govresearchgate.net

This level of detail is critical for understanding the solvation of Nicotine N-oxide and its binding affinity to biological receptors.

Molecular Modeling of Enzyme-Substrate Interactions

Computational modeling plays a pivotal role in elucidating the complex interactions between enzymes and their substrates at an atomic level. While direct modeling of Nicotine N-oxide binding is not present in the current literature, studies on enzyme engineering have used these techniques to create biocatalysts that can generate Nicotine N-oxide, offering a window into the structural requirements for its formation.

Research Applications and Emerging Perspectives of Nicotine N Oxide Dihydrochloride

Utilization as a Certified Reference Material and Research Standard

The availability of Nicotine (B1678760) N-oxide dihydrochloride (B599025) as a purified and stable chemical is fundamental to ensuring the accuracy and reliability of scientific research. Its salt form enhances stability, making it suitable for use as a certified reference material (CRM) and research standard.

Analytical Method Development and Validation

Nicotine N-oxide dihydrochloride serves as a critical reference standard in the development and validation of analytical methods. tandfonline.com The creation of sensitive and selective methods, such as those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies on pure standards for calibration and quality control. tandfonline.comresearchgate.net These methods are essential for accurately quantifying nicotine-related impurities in various matrices, including e-liquids and biological samples. tandfonline.comresearchgate.net The thermal instability of some nicotine-related compounds, like nicotine N-oxides, can make analysis by gas chromatography (GC) challenging, further highlighting the need for robust LC-MS methods developed using reliable standards. tandfonline.com

Role as a Biomarker in Exposure Assessment

Nicotine N-oxide is a metabolite of nicotine, formed in the human body through oxidation. aacrjournals.orglgcstandards.com This metabolic link makes it a direct biomarker for assessing exposure to nicotine from tobacco or other nicotine-containing products.

Utility in Understanding Nicotine Metabolic Pathways

The metabolism of nicotine in the body is complex, primarily proceeding through hydroxylation by the enzyme cytochrome P450 2A6 (CYP2A6) to form cotinine (B1669453), but also through oxidation by flavin-containing monooxygenase (FMO) enzymes to produce Nicotine N-oxide. aacrjournals.orgnih.gov Typically, Nicotine N-oxide formation accounts for 4-7% of urinary nicotine metabolites. aacrjournals.orgnih.gov However, in individuals with impaired or deficient CYP2A6 activity, the N-oxidation pathway becomes more significant, with urinary levels of Nicotine N-oxide increasing to as much as 31% of total nicotine metabolites. aacrjournals.orgaacrjournals.org This demonstrates the compound's utility in studying variations in drug metabolism pathways among different individuals and populations. aacrjournals.org

Occurrence in Non-Tobacco Sources and Dietary Research Implications

While nicotine is most famously associated with the tobacco plant (Nicotiana tabacum), it and its metabolites are also found in trace amounts in other plants, particularly within the Solanaceae (nightshade) family. lgcstandards.comnih.govwikipedia.org Research has detected low levels of nicotine in vegetables such as potatoes, tomatoes, and eggplants. wikipedia.orgscispace.comresearchgate.net Consequently, Nicotine N-oxide, as a metabolite, has been identified in various food items. evitachem.comhmdb.ca For instance, it has been detected in foods like thistle, swede, sorghum, pulses, garden onions, and various berries. hmdb.cafoodb.ca This presence in the food chain makes Nicotine N-oxide a potential biomarker for the consumption of these specific foods and is an area of ongoing dietary research. evitachem.comhmdb.ca

Significance in Impurity Profiling of Nicotine-Containing Products

Nicotine N-oxide is recognized as one of the most common impurities in nicotine products. lgcstandards.comlgcstandards.com It can form when nicotine is exposed to air or light, or it can be present as a result of the manufacturing and purification process of nicotine extracted from tobacco. lgcstandards.comlgcstandards.comresearchgate.net Its concentration can increase over time in products like e-liquids, making it a key stability-indicating measure. tandfonline.comcoresta.org Regulatory and quality standards, such as those proposed by the American E-liquid Manufacturing Standards Association (AEMSA), recommend limits for impurities like Nicotine N-oxide in the nicotine used for e-liquids. coresta.org The analysis of such impurities is crucial for the quality control and risk assessment of electronic nicotine delivery systems (ENDS) and other nicotine products. tandfonline.comnih.gov

Table 1: Research Applications of Nicotine N-Oxide Dihydrochloride

| Application Area | Specific Use | Significance |

| Certified Reference Material | Analytical method development and validation (e.g., LC-MS/MS). tandfonline.comtandfonline.com | Ensures accurate and reliable quantification of nicotine metabolites and impurities. |

| Biomarker of Exposure | Measurement in urine to assess nicotine intake. aacrjournals.orgmdpi.com | Provides a direct indicator of exposure and helps understand metabolic differences. aacrjournals.org |

| Impurity Profiling | Quality control of nicotine-containing products like e-liquids. coresta.orgnih.gov | Monitors product degradation and ensures compliance with safety standards. tandfonline.comcoresta.org |

Future Research Directions in Biochemical and Enzymatic Studies

Future research is poised to further explore the biochemical and enzymatic aspects of Nicotine N-oxide. A key area of investigation involves the flavin monooxygenase (FMO) enzyme system, particularly FMO1 and FMO3, which are primarily responsible for nicotine's N-oxidation in humans. nih.govpharmgkb.org Studies on how genetic variations (polymorphisms) in these enzymes affect the rate of Nicotine N-oxide formation could provide significant insights into individual differences in nicotine metabolism and potential associated health risks. aacrjournals.orgnih.gov Furthermore, research into the microbial degradation of nicotine and its oxides, such as by the bacterium Arthrobacter nicotinovorans, opens up possibilities for bioremediation and a deeper understanding of the environmental fate of these compounds. The potential for Nicotine N-oxide to be reduced back to nicotine within the body, creating a "recycling effect," is another area that warrants further investigation to fully comprehend its pharmacokinetic profile. foodb.calgcstandards.com

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing Nicotine, N-oxide, dihydrochloride, and how can its purity be characterized?

- Methodological Answer : Synthesis typically involves oxidizing nicotine using hydrogen peroxide or enzymatic methods, followed by dihydrochloride salt formation via HCl treatment. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>99%), and mass spectrometry (MS) to verify molecular weight . For reproducibility, experimental protocols should include stoichiometric ratios, reaction times, and purification steps (e.g., recrystallization).

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store lyophilized powder at –20°C under inert gas (e.g., nitrogen) to prevent oxidation or hygroscopic degradation. For aqueous solutions, use acidic buffers (pH 4–5) to stabilize the dihydrochloride form. Stability studies under varying temperatures and humidity levels are recommended to establish shelf-life parameters .

Q. What solvents and buffers are compatible with this compound for in vitro assays?

- Methodological Answer : The compound is soluble in water, methanol, and dimethyl sulfoxide (DMSO). For biological assays, phosphate-buffered saline (PBS, pH 7.4) or ammonium acetate buffer (pH 5.0) is suitable. Avoid alkaline conditions (>pH 8), which may promote N-oxide decomposition .

Advanced Research Questions

Q. How can researchers quantify this compound in complex biological matrices like plasma or tissue homogenates?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., nicotine-d3) to correct for matrix effects. Sample preparation should involve protein precipitation (acetonitrile) followed by solid-phase extraction. Calibration curves spanning 1–1000 ng/mL ensure sensitivity .

Q. What experimental strategies resolve contradictions in reported metabolic pathways of this compound?

- Methodological Answer : Conduct comparative studies using isotopically labeled analogs (e.g., ¹⁴C-nicotine) in hepatic microsomal assays. Pair these with in vivo pharmacokinetic profiling to differentiate between enzymatic oxidation (CYP450-mediated) and non-enzymatic degradation pathways. Conflicting data may arise from species-specific metabolism or assay pH variations .

Q. How can researchers validate the role of this compound as a CXCR2 antagonist in inflammatory models?

- Methodological Answer : Use competitive binding assays with fluorescent ligands (e.g., FITC-labeled IL-8) and CXCR2-transfected cell lines. Confirm functional antagonism via calcium flux inhibition assays. Cross-validate with siRNA knockdown models to rule off-target effects .

Q. What analytical techniques differentiate this compound from its degradation products?

- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS for high-resolution separation. Monitor degradation markers like nicotine and N-oxide-free bases using retention time and fragmentation patterns. Accelerated stability studies (40°C/75% RH) help identify major degradants .

Methodological Frameworks for Data Interpretation

Q. How to design dose-response studies for this compound in neuropharmacological research?

- Guidance : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to select dose ranges. Use log-scale concentrations (e.g., 1 nM–100 µM) and include positive controls (e.g., clozapine N-oxide for receptor activation comparisons). Statistical analysis should account for Hill slopes and EC₅₀/IC₅₀ values .

Q. What protocols ensure reproducibility in synthesizing this compound across labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.